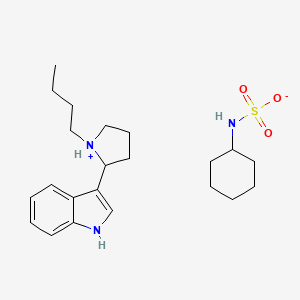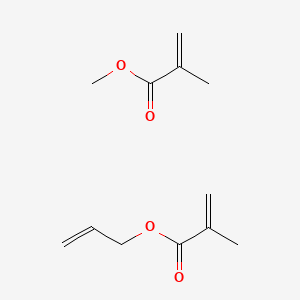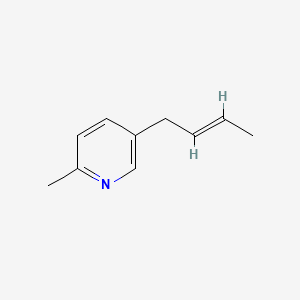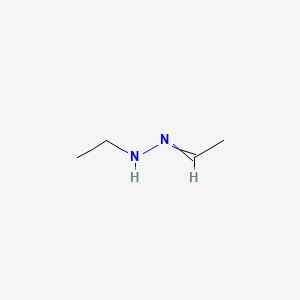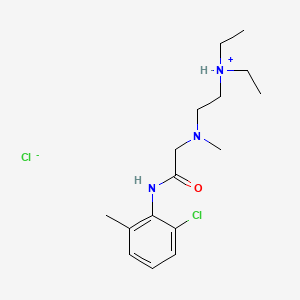
2-Methyl-2-(2-thienyl)-1,3-dioxolane-4-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2-(2-thienyl)-1,3-dioxolane-4-methanol is a heterocyclic organic compound that features a dioxolane ring fused with a thienyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(2-thienyl)-1,3-dioxolane-4-methanol typically involves the reaction of 2-thiophenecarboxaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The reaction conditions often include:
Reagents: 2-thiophenecarboxaldehyde, ethylene glycol, acid catalyst (e.g., p-toluenesulfonic acid)
Solvent: Toluene or another suitable organic solvent
Temperature: Reflux conditions
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems can also enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
2-Methyl-2-(2-thienyl)-1,3-dioxolane-4-methanol can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding alcohols or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thienyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles (e.g., amines) for nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones
Reduction: Alcohols and thiols
Substitution: Halogenated derivatives and substituted thienyl compounds
科学的研究の応用
2-Methyl-2-(2-thienyl)-1,3-dioxolane-4-methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Methyl-2-(2-thienyl)-1,3-dioxolane-4-methanol involves its interaction with specific molecular targets. The thienyl group can engage in π-π interactions with aromatic residues in proteins, while the dioxolane ring can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Methyl-2-(2-furyl)-1,3-dioxolane-4-methanol: Similar structure but with a furan ring instead of a thienyl ring.
2-Methyl-2-(2-pyridyl)-1,3-dioxolane-4-methanol: Contains a pyridine ring, offering different electronic properties.
Uniqueness
2-Methyl-2-(2-thienyl)-1,3-dioxolane-4-methanol is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
4361-62-0 |
|---|---|
分子式 |
C9H12O3S |
分子量 |
200.26 g/mol |
IUPAC名 |
(2-methyl-2-thiophen-2-yl-1,3-dioxolan-4-yl)methanol |
InChI |
InChI=1S/C9H12O3S/c1-9(8-3-2-4-13-8)11-6-7(5-10)12-9/h2-4,7,10H,5-6H2,1H3 |
InChIキー |
HOANEJPRHBZMAR-UHFFFAOYSA-N |
正規SMILES |
CC1(OCC(O1)CO)C2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



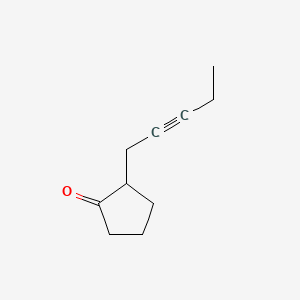

![3-Benzyl-7-chloro-2-[1-[3-(dimethylamino)propylamino]propyl]quinazolin-4-one](/img/structure/B13741365.png)

